Mebicar, also known as tetramethylglycoluril or temgicoluril, is an anxiolytic medication primarily used in Latvia and Russia. It is a non-benzodiazepine compound that acts on various neurotransmitter systems in the brain, particularly gamma-aminobutyric acid, serotonin, and norepinephrine. Unlike traditional anxiolytics, Mebicar does not cause sedation or impair motor function, making it suitable for use without disrupting daily activities .
Mebicar's chemical formula is , with a molar mass of approximately 198.226 g/mol. The compound is stable and does not react with acids, alkalis, oxidants, or reducing agents. Its synthesis involves the condensation of N,N-dimethylurea with glyoxal under mild conditions, typically using phosphoric acid as a catalyst. This reaction yields Mebicar in a straightforward manner, allowing for efficient production .
Mebicar exhibits significant anxiolytic properties by modulating neurotransmitter levels in the brain. It enhances serotonin levels while decreasing norepinephrine without affecting dopaminergic or cholinergic systems. This unique mechanism contributes to its effectiveness in treating anxiety disorders without the side effects commonly associated with benzodiazepines, such as sedation and dependency . Additionally, Mebicar has been reported to assist in smoking cessation and alleviate symptoms of attention deficit hyperactivity disorder .
The synthesis of Mebicar can be achieved through the following steps:
This method allows for the reuse of the filtrate by adding more reactants for subsequent batches, optimizing yield and efficiency .
Mebicar may interact with other central nervous system depressants, increasing the risk of sedation and respiratory depression when combined with substances such as ethanol, benzodiazepines, and certain analgesics like alfentanil. Caution is advised when prescribing Mebicar alongside these medications to avoid potential adverse effects .
Mebicar shares structural and functional similarities with several other compounds used for anxiety treatment. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Benzodiazepines | Varied structures (e.g., diazepam) | Sedative effects; risk of dependence |
Buspirone | C21H31N5O2S | Non-benzodiazepine; primarily acts on serotonin |
Gabapentin | C9H17NO2 | Primarily used for neuropathic pain; anxiolytic effects are secondary |
Homotaurine | C4H9NO4S | Similar to Mebicar; used in Alzheimer's treatment |
Adaptol (another name) | C8H14N4O2 | Structurally identical; marketed under different names |
Mebicar's primary distinction lies in its non-sedative profile and broader applicability in treating anxiety without the common side effects associated with benzodiazepines .